Product packaging for ethyl N-(4-bromophenyl)carbamate(Cat. No.:CAS No. 7451-53-8)

ethyl N-(4-bromophenyl)carbamate

Cat. No.: B1266934
CAS No.: 7451-53-8
M. Wt: 244.08 g/mol
InChI Key: ZETBYFYOBYYVOE-UHFFFAOYSA-N
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Description

Context and Significance of Aryl Carbamates in Chemical Sciences

Aryl carbamates, a class of organic compounds characterized by a carbamate (B1207046) group (-NH-C(=O)-O-) attached to an aromatic ring, hold a position of considerable importance across the chemical sciences. acs.orgnih.gov Structurally, they can be considered hybrids of amides and esters, a feature that imparts both chemical stability and a capacity for diverse molecular interactions. nih.gov This unique combination of properties has made them invaluable in a multitude of applications.

In medicinal chemistry, the carbamate moiety is a key structural motif in many approved drugs and prodrugs. acs.orgnih.gov Its stability against enzymatic degradation and its ability to act as a peptide bond surrogate make it a desirable component in the design of new therapeutic agents. acs.orgchemrxiv.org Aryl carbamates are also pivotal in organic synthesis, where they serve as robust protecting groups for amines and are employed as directing groups in reactions like ortho-lithiation to create complex, polysubstituted aromatic compounds. acs.orgnih.gov Furthermore, their utility extends to the agrochemical industry, where numerous carbamate derivatives are used as pesticides and herbicides. acs.orgnih.gov The versatility and stability of the aryl carbamate structure ensure its continued relevance in both academic and industrial research. nih.gov

Rationale for Focused Investigation of Ethyl N-(4-bromophenyl)carbamate

Within the extensive family of aryl carbamates, this compound has emerged as a compound of specific academic interest due to its notable biological activity. This compound, with the molecular formula C₉H₁₀BrNO₂, can be synthesized via the reaction of 4-bromophenylamine with ethyl chloroformate. ontosight.ai While it serves as an intermediate in organic synthesis, the primary driver for its focused investigation has been its potent acaricidal properties. ontosight.ai

Recent research has centered on the efficacy of this compound against the cattle tick, Rhipicephalus microplus, a major vector for diseases in livestock. researchgate.netnih.gov Studies have demonstrated that this compound acts as an effective ixodicide, showing a lethal effect on the larval stages of the tick. researchgate.net Moreover, it functions as a growth regulator when applied to the nymphal and adult stages, significantly reducing the reproductive potential of the ticks. researchgate.net This dual-action mechanism presents a compelling case for its potential development in agricultural and veterinary sciences as a tool for pest control. The specific substitution pattern—an ethyl carbamate group and a bromine atom on the phenyl ring—is crucial to this biological activity, making it a key subject for further study.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀BrNO₂ sigmaaldrich.com
Molecular Weight244.09 g/mol sigmaaldrich.com
CAS Number7451-53-8 sigmaaldrich.com
AppearanceSolid noaa.gov
SMILESCCOC(=O)NC1=CC=C(C=C1)Br uni.lu

Table 2: Summary of Research Findings on the Acaricidal Efficacy of this compound against R. microplus

Treated StageObserved EffectCumulative Reduction of Hatched Larvae (%)Reference
LarvaeIxodicide (Lethal Effect)98.3% researchgate.net
NymphsGrowth Regulator96.1% researchgate.net
AdultsGrowth Regulator94.4% researchgate.net

Overview of Research Trajectories in Carbamate Chemistry

The field of carbamate chemistry is characterized by several dynamic research trajectories. A significant area of focus remains in medicinal chemistry, where the carbamate group's stability and hydrogen-bonding capabilities are exploited to design novel drugs and prodrugs with improved pharmacological profiles. nih.gov Researchers are actively exploring how different substituents on the carbamate nitrogen and oxygen atoms can modulate biological activity and metabolic stability. acs.orgnih.gov A notable trend is the use of carbamates as isosteres for amide bonds in peptidomimetics to enhance drug potency and cell permeability. acs.org

Another major research avenue involves the role of carbamates in organic synthesis and materials science. They continue to be essential as amine protecting groups in the synthesis of complex molecules. acs.orgwikipedia.org In catalysis, metal carbamate complexes are being investigated for various transformations, including carbon dioxide activation and polymerization reactions. mdpi.comresearchgate.net Furthermore, the development of new pesticides and herbicides with carbamate structures remains an active area of investigation, driven by the need for more effective and selective agents. nih.govnoaa.gov The ongoing exploration of carbamate conformations and their influence on the properties of sequence-defined polymers is also opening new frontiers in materials design. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B1266934 ethyl N-(4-bromophenyl)carbamate CAS No. 7451-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(4-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETBYFYOBYYVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294660
Record name ethyl N-(4-bromophenyl)carbamate
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Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-53-8
Record name NSC97601
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl N-(4-bromophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Chemical Transformations of Ethyl N 4 Bromophenyl Carbamate

Reaction Mechanism Elucidation for Carbamate (B1207046) Bond Formation

The formation of the carbamate linkage in ethyl N-(4-bromophenyl)carbamate typically proceeds through the reaction of an isocyanate with an alcohol. rsc.orgwikipedia.org The generally accepted mechanism involves the nucleophilic attack of the alcohol on the electrophilic carbon of the isocyanate group. rsc.orgwikipedia.org This is followed by a proton transfer to yield the carbamate. rsc.org The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and increase reactivity. rsc.org

Several mechanistic pathways have been proposed for the alcoholysis of isocyanates. One common route is a multi-molecular mechanism where two or three alcohol molecules participate in the reaction. kuleuven.be Theoretical studies suggest that the nucleophilic addition occurs in a concerted manner across the N=C bond of the isocyanate. kuleuven.be

Base catalysts are often employed to facilitate carbamate formation. Tertiary amines, for instance, are thought to react via a concerted termolecular mechanism. rsc.org Anionic catalysts, on the other hand, proceed through a stepwise mechanism involving the formation of an alcoholate anion. rsc.org

An alternative route to carbamates involves the reaction of an alcohol with carbamyl chlorides or chloroformates and amines. wikipedia.org Furthermore, palladium-catalyzed methods have been developed for the synthesis of N-aryl carbamates by reacting aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org This method involves the in situ generation of an aryl isocyanate, which is then trapped by the alcohol. organic-chemistry.org

Reactivity Profiles of the Carbamate Functional Group

The carbamate group exhibits a chemical character that is a hybrid of an amide and an ester, influencing its reactivity. nih.gov This dual nature imparts chemical stability, which is attributed to resonance between the amide and carboxyl groups. nih.gov

Hydrolytic Pathways of N-(4-bromophenyl)carbamate Systems

The hydrolysis of N-aryl carbamates can proceed through different mechanisms depending on the substitution pattern of the nitrogen atom and the reaction conditions. For N-monosubstituted carbamates like this compound, alkaline hydrolysis can occur via an elimination-addition (E1cB-type) mechanism. rsc.orgnih.govacs.org This pathway involves the deprotonation of the nitrogen to form an intermediate that then eliminates the leaving group to form an isocyanate. nih.govacs.org The isocyanate is subsequently hydrolyzed to the corresponding amine. nih.govacs.org The change from an elimination mechanism to a bimolecular substitution (BAc2) mechanism is estimated to occur as the pKa of the leaving alcohol increases. rsc.org

The stability of carbamates towards hydrolysis is a key feature. N-monosubstituted and N,N-disubstituted alcohol carbamates are generally chemically stable against hydrolysis. nih.gov

Electrophilic and Nucleophilic Character of the Carbamate Moiety

The carbamate group possesses both electrophilic and nucleophilic characteristics. The carbonyl carbon of the carbamate is electrophilic, making it susceptible to attack by nucleophiles. nih.gov This electrophilicity is greater than that of amides due to the presence of the additional oxygen atom. nih.gov The nitrogen atom, on the other hand, can exhibit nucleophilic properties. chemicke-listy.cz

The bifunctional nature of carbamates allows them to participate in reactions typical of both amides and esters. chemicke-listy.cz The presence of dipoles arising from the C=O and N-C bonds allows carbamates to act as hydrogen bond acceptors and, to a lesser extent, donors. nih.gov

Transformations at the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound serves as a handle for a variety of chemical transformations, enabling the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions)

The bromophenyl group readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.org

The catalytic cycle for the Suzuki reaction generally involves three main steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org

A variety of palladium catalysts and reaction conditions have been developed to effect Suzuki couplings on bromo-substituted aromatic compounds, including those with carbamate functionalities. nih.govnih.gov These reactions are widely used in the synthesis of biaryl compounds and other complex organic molecules. wikipedia.org While cross-coupling of aryl halides is common, recent studies have also demonstrated the successful coupling of phenolic derivatives like aryl carbamates, although this presents the challenge of activating the aryl C-O bond. nih.govnih.gov Nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates have also been reported. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

Coupling Partner 1 Coupling Partner 2 Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Arylboronic acids Pd(PPh3)4 K3PO4 - 90 31-46 nih.gov
Aryl carbamates Arylboronic acids NiCl2(PCy3)2 K3PO4 Toluene 110-130 - nih.gov
Aryl halides Arylboronic acids Pd2(dba)3/P(t-Bu)3 - - Room Temp - organic-chemistry.org
Aryl triflates Arylboronic acids Pd(OAc)2/PCy3 - - - - organic-chemistry.org

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is another potential transformation. wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. wikipedia.orglibretexts.org

The typical mechanism for SNAr is an addition-elimination pathway. libretexts.orgyoutube.com The nucleophile first attacks the carbon bearing the leaving group, forming the Meisenheimer complex and temporarily disrupting the aromaticity. libretexts.org In the second step, the leaving group is eliminated, restoring the aromatic system. libretexts.org

While the carbamate group itself is not a strong activating group for SNAr, the presence of other electron-withdrawing substituents on the ring could facilitate such reactions. The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I, which is counterintuitive based on bond strength but is due to the high electronegativity of fluorine making the ipso-carbon more electrophilic. youtube.com

Spectroscopic and Structural Characterization of Ethyl N 4 Bromophenyl Carbamate

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. While a specific experimental mass spectrum for ethyl N-(4-bromophenyl)carbamate is not widely available in the public domain, its fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation of related carbamate (B1207046) compounds.

Electron ionization (EI) is a common technique that subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. wikipedia.org For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which contains the characteristic isotopic signature of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br).

The fragmentation of carbamates is influenced by the relative stability of the resulting fragments. libretexts.org For N-aryl carbamates, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group. One of the primary fragmentation pathways anticipated for this compound would be the loss of the ethoxy radical (•OCH₂CH₃) or the ethoxy group as ethanol (B145695) through rearrangement, leading to the formation of the 4-bromophenyl isocyanate cation. Another significant fragmentation would involve the cleavage of the N-C bond, generating the 4-bromoaniline (B143363) radical cation.

Predicted mass spectral data from computational tools can also provide valuable information. The predicted collision cross-section (CCS) values for different adducts of this compound offer insights into its shape and size in the gas phase. uni.lu

AdductPredicted m/z
[M+H]⁺243.99677
[M+Na]⁺265.97871
[M-H]⁻241.98221
[M+NH₄]⁺261.02331
[M+K]⁺281.95265
[M+H-H₂O]⁺225.98675

This table displays the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

The fragmentation of the simpler ethyl carbamate molecule has been studied, showing characteristic ions at m/z 62, 74, and a weak molecular ion at m/z 89 under electron impact ionization. acs.org The ion at m/z 62 is particularly useful for quantification. acs.org While the substitution of the phenyl group with a bromine atom significantly alters the fragmentation pattern, the fundamental cleavage mechanisms of the carbamate functional group provide a basis for interpreting the mass spectrum of this compound.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. The determination of its absolute structure would require the growth of a suitable single crystal and subsequent analysis. Such a study would provide definitive proof of its molecular conformation, including the planarity of the carbamate group and the dihedral angle between the phenyl ring and the carbamate plane.

In the absence of a specific crystal structure for this compound, its crystal packing and intermolecular interactions can be inferred from the analysis of closely related compounds. The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the ethoxy oxygen) in the molecule suggests that hydrogen bonding will be a dominant feature in its crystal lattice.

A comparative analysis with the crystal structures of other N-aryl carbamates provides valuable insights into the likely structural features of this compound.

For instance, the crystal structure of ethyl (2,4-dimethyl-6-(methylcarbamoyl)phenyl)carbamate reveals a monoclinic crystal system with space group I2/a. researchgate.net In this more complex carbamate, the core structural features of the ethyl carbamate moiety can be examined.

Another relevant comparison can be made with phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate . researchgate.net In this molecule, the two aromatic rings are twisted with respect to each other, and intermolecular N-H···O hydrogen bonds link the molecules into chains. researchgate.net This chain motif is a strong indicator of the likely primary intermolecular interaction in this compound.

The study of hydrogen bonding in various carbamates confirms that the syn/anti rotamer ratio can be influenced by these interactions in solution, and similar directing effects are expected in the solid state. nih.gov The formation of specific hydrogen-bonded synthons is a key factor in the crystal engineering of such compounds. nih.gov

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
Ethyl (2,4-dimethyl-6-(methylcarbamoyl)phenyl)carbamate researchgate.netMonoclinicI2/a-
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate researchgate.net--N-H···O hydrogen bonds forming chains
Ammonium carbamoylcyanonitrosomethanide nih.gov--N-H···O and N-H···N hydrogen bonds
1-Arylcycloalkanecarboxamides rsc.org--R²₂(8) hydrogen-bonded dimers

This table presents crystallographic data and key intermolecular interactions for a selection of related carbamate and amide compounds, providing a basis for predicting the structural properties of this compound.

Computational and Theoretical Chemistry Studies of Ethyl N 4 Bromophenyl Carbamate

Quantum Chemical Calculation Methods for Electronic Structure

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Several quantum chemical methods are available to model these characteristics.

Density Functional Theory (DFT) with Various Functionals (e.g., B3LYP, BVP86, PBEPBE)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. This method calculates the electronic energy of a molecule based on its electron density. The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. It is widely used and often provides a good balance for a variety of molecular properties.

BVP86: This functional combines Becke's 1988 exchange functional with the Perdew 1986 correlation functional. It is a pure DFT functional (non-hybrid).

PBEPBE (Perdew-Burke-Ernzerhof): This is another popular pure DFT functional that is known for its robust performance across a wide range of systems.

A comparative study using these functionals for ethyl N-(4-bromophenyl)carbamate would be invaluable in determining the most suitable functional for this class of compounds.

Hartree-Fock (HF) and Semi-Empirical (e.g., PM3) Approaches

Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. It does not fully account for electron correlation, which can affect the accuracy of the results. However, it is a foundational method and often serves as a starting point for more advanced calculations.

Semi-Empirical Methods (e.g., PM3): These methods, such as PM3 (Parametric Method 3), are based on Hartree-Fock theory but introduce parameters derived from experimental data to simplify the calculations. They are computationally much faster than ab initio methods and can be used for very large molecules, though with a potential trade-off in accuracy.

Selection and Validation of Basis Sets (e.g., 6-31+G(d), 6-311+G(d,p))

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the quantum chemical calculation.

Pople-style basis sets:

6-31+G(d): This is a split-valence basis set that is commonly used. The '6-31' indicates how the core and valence atomic orbitals are described. The '+' signifies the addition of diffuse functions, which are important for describing anions and weak interactions. The '(d)' indicates the addition of polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in the orbital shapes.

6-311+G(d,p): This is a larger and more flexible basis set than 6-31+G(d). It uses more functions to describe the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p).

The selection of an appropriate basis set would involve performing calculations with different basis sets and comparing the results to any available experimental data or to results from higher-level calculations to ensure the chosen basis set provides a reliable description of the molecule.

Molecular Geometry Optimization and Conformational Landscape Analysis

Before predicting other properties, the most stable three-dimensional structure of this compound must be determined. This is achieved through a process called geometry optimization. The computational methods described above would be used to find the minimum energy conformation of the molecule.

Given the rotatable bonds in the ethyl carbamate (B1207046) side chain, a conformational landscape analysis would be necessary. This involves systematically rotating these bonds and performing geometry optimizations to identify all low-energy conformers. The relative energies of these conformers would indicate which structures are most likely to be present at a given temperature.

Prediction and Correlation of Spectroscopic Parameters

Once the optimized geometry is obtained, it is possible to predict various spectroscopic properties.

Theoretical Vibrational Frequencies and Their Comparison with Experimental Data

Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the fundamental vibrational modes of the molecule.

A key aspect of computational studies is the comparison of these theoretical frequencies with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. Since theoretical calculations are typically performed on a single, isolated molecule in the gas phase at 0 Kelvin, the calculated frequencies often show systematic deviations from experimental spectra recorded on solid or liquid samples at room temperature. To account for this, a scaling factor is often applied to the theoretical frequencies to improve the agreement with experimental values.

A detailed analysis would involve assigning each calculated vibrational mode to the corresponding experimental spectral band. This allows for a deeper understanding of the molecular vibrations and a confident assignment of the experimental spectrum.

A hypothetical data table comparing experimental and scaled theoretical vibrational frequencies for this compound, if such data were available, would look like this:

Experimental Frequency (cm⁻¹)Scaled Theoretical Frequency (cm⁻¹)Vibrational Assignment
Data not availableData not availablee.g., C=O stretch, N-H bend, C-Br stretch
Data not availableData not available...

Computed NMR Chemical Shifts and Coupling Constants

Direct computational studies detailing the NMR chemical shifts and coupling constants for this compound are scarce. However, theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are powerful tools for predicting NMR spectra. For carbamates, the chemical environment of the protons and carbons is well-defined, and their calculated shifts would be expected to align with experimental data for similar structures.

For instance, in a study on a related phosphorus ylide containing a 4-bromophenyl phenylcarbamate moiety, theoretical calculations at the B3LYP/6-31G(d,p) level were performed to understand its rotational isomers. researchgate.net Although the specific computed NMR data for the carbamate precursor were not reported, this highlights the applicability of such methods to this class of compounds. researchgate.net Experimental ¹H NMR data for analogous carbamates, such as tert-butyl (4-bromophenyl)carbamate, show characteristic signals for the aromatic protons and the carbamate functional group. bldpharm.com It is anticipated that computed spectra for this compound would show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the N-H proton, and the aromatic protons on the bromophenyl ring. The coupling constants would be critical in distinguishing between the ortho and meta protons on the aromatic ring.

A hypothetical table of computed NMR data, based on typical values for similar fragments, is presented below.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound

AtomHypothetical Computed ¹H Chemical Shift (ppm)Hypothetical Computed ¹³C Chemical Shift (ppm)
CH₃1.2 - 1.414 - 16
CH₂4.1 - 4.361 - 63
NH6.5 - 8.5-
Aromatic CH (ortho to NH)7.2 - 7.5118 - 122
Aromatic CH (meta to NH)7.4 - 7.6131 - 133
Aromatic C-Br-115 - 118
Aromatic C-N-137 - 140
C=O-152 - 155

Note: These are estimated values and would require specific DFT calculations for accurate determination.

Electronic Properties and Reactivity Descriptors

An analysis of the atomic charge distribution, for instance using the ChelpG (Charges from Electrostatic Potentials using a Grid based method), would provide insights into the reactivity of this compound. The nitrogen and oxygen atoms of the carbamate group are expected to possess negative partial charges, making them nucleophilic centers. The carbonyl carbon, conversely, would have a significant positive charge, rendering it susceptible to nucleophilic attack. The bromine atom would also influence the charge distribution on the aromatic ring through its electron-withdrawing inductive effect and electron-donating mesomeric effect.

Table 2: Expected Qualitative ChelpG Atomic Charges for Key Atoms in this compound

AtomExpected Partial Charge
O (carbonyl)Highly Negative
O (ester)Negative
NNegative
C (carbonyl)Highly Positive
C (aromatic, attached to Br)Positive
BrSlightly Negative/Neutral
H (on NH)Positive

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the carbamate group. The LUMO is expected to be centered on the carbonyl group and the aromatic ring.

The energy gap between the HOMO and LUMO is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Computational studies on similar aromatic compounds can provide an estimation of this energy gap.

Table 3: Anticipated Frontier Molecular Orbital Properties

ParameterExpected Characteristics
HOMO DistributionPrimarily on the 4-bromophenyl ring and the nitrogen atom
LUMO DistributionPrimarily on the carbamate carbonyl group and the aromatic ring
HOMO-LUMO Energy GapModerate to High, indicating good stability

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) around the carbonyl oxygen and the nitrogen atom, indicating their suitability for electrophilic attack. Conversely, regions of positive potential (typically colored in blue) would be anticipated around the N-H proton and the ethyl group, suggesting sites for nucleophilic attack. The bromine atom would likely have a region of slight negative to neutral potential. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling Parameters

The Topological Polar Surface Area (TPSA) is a descriptor used in medicinal chemistry to estimate the drug transport properties of molecules. It is calculated as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. The TPSA for this compound has been computationally determined.

Table 4: Computed Topological Polar Surface Area (TPSA)

CompoundTPSA (Ų)Source
tert-butyl N-[(4-bromophenyl)methyl]carbamate38.3PubChem nih.gov

Note: The TPSA value provided is for a structurally related compound, tert-butyl N-[(4-bromophenyl)methyl]carbamate, as a direct computed value for this compound was not found in the immediate search. The TPSA for the target compound is expected to be in a similar range.

Octanol-Water Partition Coefficient (LogP) Predictions

The octanol-water partition coefficient (LogP) is a critical parameter in medicinal chemistry and environmental science, quantifying the lipophilicity of a compound. A molecule's LogP value influences its absorption, distribution, metabolism, and excretion (ADME) properties. Due to its importance, numerous computational methods have been developed to predict LogP values.

For this compound, a predicted LogP value is available from computational models. The widely used XlogP algorithm, for instance, predicts a LogP value of 3.0 for this compound. uni.lu This value suggests that this compound is a moderately lipophilic molecule, indicating a preference for non-polar environments over aqueous ones. This predicted lipophilicity is a key piece of data for any further investigation into its potential biological or environmental interactions.

Computational MethodPredicted LogP Value
XlogP3.0 uni.lu

Rotational Barriers and Conformational Flexibility Analysis

Despite the availability of these powerful computational tools, a detailed analysis of the rotational barriers and conformational flexibility of this compound has not been reported in the scientific literature. Such a study would involve calculating the energy profile as a function of the dihedral angles of the rotatable bonds, for example, the C-N bond of the carbamate group and the C-O bond of the ethyl group. This would provide valuable information on the preferred spatial arrangement of the molecule and the energy required to transition between different conformations. The absence of this data highlights an area for future computational research on this compound.

In Silico Mechanistic Pathway Investigations

In silico mechanistic studies are a cornerstone of modern computational chemistry, providing detailed insights into reaction pathways, transition states, and activation energies that are often difficult to determine experimentally. These investigations can be applied to understand the synthesis of a compound, its degradation, or its mechanism of action in a biological system.

For this compound, there is a notable lack of published in silico mechanistic investigations. While the compound has been used in studies, for example, as an ixodicide to control ticks, the detailed computational modeling of its interaction with target enzymes or its metabolic pathways has not been a primary focus of published research. researchgate.net A computational study, likely employing DFT or hybrid quantum mechanics/molecular mechanics (QM/MM) methods, could explore its synthesis from 4-bromoaniline (B143363) and ethyl chloroformate or investigate its potential metabolic routes, such as hydrolysis of the carbamate linkage. Such studies would be invaluable for understanding its chemical reactivity and biological fate.

Advanced Chemical Applications of Ethyl N 4 Bromophenyl Carbamate

Strategic Role as Synthetic Intermediates in Complex Molecule Synthesis

The structure of ethyl N-(4-bromophenyl)carbamate makes it a useful synthetic intermediate for creating more complex molecules, particularly those with biological activity. The compound itself has been synthesized and investigated for its potential as a bioactive agent. For instance, research has detailed its synthesis from halogenated aromatic amines and ethyl chloroformate, followed by evaluation as an ixodicide against the cattle tick Rhipicephalus microplus. nih.gov In these studies, the compound demonstrated significant biological effects, including the inhibition of egg-laying and hatching, highlighting its potential as a lead compound for developing new pest control agents. nih.gov

Beyond its intrinsic activity, the dual functionality of the molecule—the reactive bromine atom on the phenyl ring and the carbamate (B1207046) group—makes it a versatile scaffold. The bromine atom serves as a "handle" for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds at the C4 position. Simultaneously, the N-aryl carbamate group can be hydrolyzed back to an aniline, modified, or used to direct further reactions on the aromatic ring, as will be discussed in subsequent sections. This strategic positioning of functional groups allows for a stepwise and controlled elaboration of the molecule, making it a valuable intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, and other high-value chemical targets.

Utilization as Directed Metalation Groups (DMGs) in Aryl Functionalization

One of the most powerful applications of the carbamate group in this compound is its function as a Directed Metalation Group (DMG). Directed ortho-metalation (DoM) is a cornerstone of modern synthetic chemistry, enabling the regioselective deprotonation and subsequent functionalization of aromatic rings at the position ortho to the DMG. wikipedia.orgbaranlab.org

For N-aryl carbamates like this compound, the process involves a two-step deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orguwindsor.ca

N-H Deprotonation: The first equivalent of the base abstracts the acidic proton from the carbamate nitrogen, forming a lithium anilide.

Ortho C-H Deprotonation: This newly formed N-lithio carbamate then acts as a potent DMG, coordinating the second equivalent of the organolithium base and directing the deprotonation of the proximal C-H bond at the C3 position of the phenyl ring.

This generates a highly reactive ortho-lithiated dianion, which can be trapped with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. The directing power of the N-lithiated carbamate group generally overrides the electronic influence of the para-bromo substituent, reliably directing functionalization to the C3 position.

The ortho-lithiated species generated from this compound is a versatile intermediate that reacts with numerous electrophiles to yield 3-substituted-4-bromo-N-ethoxycarbonylanilines. This methodology provides a reliable route to contiguously substituted aromatic systems that can be difficult to access through classical electrophilic aromatic substitution methods. baranlab.orgorganic-chemistry.org

It is important to distinguish this reactivity from that of the isomeric O-aryl carbamates (Ar-O-CONR₂), which are also powerful DMGs. nih.govacs.org Ortho-lithiated O-aryl carbamates are known to undergo a characteristic thermal rearrangement called the Anionic Ortho-Fries (AoF) rearrangement, which involves a 1,3-migration of the carbamoyl (B1232498) group from the oxygen to the ortho-lithiated carbon to form a salicylamide. nih.govacs.org This specific AoF pathway is not a primary reaction for N-aryl carbamates like this compound, where the main synthetic utility lies in the direct trapping of the ortho-lithiated species with an external electrophile.

The table below illustrates the versatility of the DoM strategy with potential electrophiles that can be used to functionalize the C3 position of this compound after metalation.

ElectrophileReagent ExampleProduct Type (at C3)Reference Principle
DeuteronD₂ODeuterium researchgate.net
Alkyl HalideCH₃IMethyl (-CH₃) uwindsor.ca
Aldehyde/Ketone(CH₃)₂COHydroxyalkyl (-C(OH)(CH₃)₂) wikipedia.org
Disulfide(CH₃S)₂Thiomethyl (-SCH₃) uwindsor.ca
IodineI₂Iodo (-I) acs.org
Silyl Halide(CH₃)₃SiClTrimethylsilyl (-Si(CH₃)₃) nih.gov
Carbon DioxideCO₂ (gas)Carboxylic Acid (-COOH) organic-chemistry.org
Boronic Ester(i-PrO)₃BBoronic Acid/Ester (-B(OH)₂) harvard.edu

As noted previously, the classical Anionic Ortho-Fries (AoF) rearrangement is a signature reaction of O-aryl carbamates and is not a characteristic pathway for N-aryl carbamates like this compound. The stability of the N-C bond in the anilide-like structure prevents the intramolecular 1,3-migration of the ethoxycarbonyl group that defines the AoF rearrangement. Therefore, this subsection of the outline, while relevant for the broader class of aryl carbamates, does not apply to the specific chemistry of the title compound.

Directed remote metalation (DreM) refers to the functionalization of a position that is not ortho to the primary DMG, often occurring on an adjacent ring in a biaryl or polycyclic system. unblog.fr For a simple molecule like this compound, DreM is not directly applicable. However, if the compound is used as a building block to construct a more complex biaryl system—for example, by a Suzuki coupling at the C4-bromo position to attach another aromatic ring—the N-lithiated carbamate group could then potentially direct metalation to the ortho' position of the newly introduced ring. The regioselectivity of such a process would depend on the specific geometry and electronic nature of the linked aromatic system. unblog.fr

The presence of the bromine atom in this compound opens the door to more sophisticated synthetic sequences, most notably the "halogen dance" (HD) reaction. eurekaselect.comrsc.org The halogen dance is a base-induced isomerization where a halogen atom migrates from its original position to a different, often more thermodynamically stable, position on the aromatic ring. rsc.org This process proceeds through a series of deprotonation and halogenation steps involving aryl-lithium intermediates. researchgate.net

For this compound, a potential DoM-HD sequence could provide access to isomers that are not available through direct functionalization. For example:

Initial Metalation: Treatment with a lithium amide base like lithium diisopropylamide (LDA) at low temperature could induce a halogen-lithium exchange or deprotonation, potentially initiating the dance.

Halogen Migration: The bromine at C4 could "dance" to the C3 position. This would be driven by the formation of a more stable aryl-lithium species at C4, which is para to the powerful N-lithiated carbamate DMG.

Electrophilic Quench: The newly formed C4-lithiated, C3-brominated species can then be trapped with an electrophile.

This DoM-HD strategy effectively allows for the functionalization at the C4 position (originally blocked by the bromine) while simultaneously moving the halogen to C3, creating a highly functionalized 1,2,4-trisubstituted aromatic ring. Such combined strategies dramatically increase the synthetic utility of halogenated intermediates like this compound. eurekaselect.com

Precursors for Polymer Chemistry and Material Science

While specific studies on the polymerization of this compound are not widely reported, its structure contains the necessary functionalities to act as a valuable precursor in materials science. The carbamate linkage is a defining feature of polyurethanes, one of the most versatile classes of polymers.

General methods exist for the production of polyureas and polycarbamates from aryl carbamate precursors. google.com For example, a related compound, N,N'-diethyl-4,4'-methylenediphenylene biscarbamate, can undergo thermolysis to produce 4,4'-methylenediphenylene diisocyanate (MDI), a key monomer for polyurethane and polyurea synthesis. google.com By analogy, one could envision a synthetic route where this compound is first dimerized via a coupling reaction (e.g., Ullmann coupling) at the bromide position to form a biphenyl (B1667301) bis-carbamate. This difunctional monomer could then be a building block in step-growth polymerization.

Furthermore, the bromine atom serves as a versatile functional handle for creating novel polymers via cross-coupling polymerization.

Suzuki Polycondensation: Conversion of the bromide to a boronic acid or ester would create a monomer suitable for palladium-catalyzed Suzuki polycondensation with a dihalo-aromatic comonomer.

Sonogashira Polycondensation: Conversion of the bromide to a terminal alkyne would enable its use in Sonogashira polycondensation with a dihalo-aromatic partner.

These approaches would lead to fully aromatic polymers (polyarylenes) incorporating the carbamate functionality. Such materials could exhibit interesting properties for applications in organic electronics, high-performance films, or functional coatings, where the carbamate group could enhance solubility, adhesion, or provide sites for hydrogen bonding.

Fabrication of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. The potential use of this compound as a template molecule in the creation of MIPs is an area of significant interest. The principle involves polymerizing functional monomers and a cross-linker around the this compound molecule. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality to the template.

The effectiveness of MIPs is largely dependent on the interactions between the template and the functional monomers. In the case of this compound, the carbamate group can form hydrogen bonds, while the phenyl ring can engage in π-π stacking interactions. The bromine atom can also participate in halogen bonding. These non-covalent interactions are crucial for creating well-defined binding sites within the polymer matrix.

While direct research on MIPs using this compound as a template is not extensively documented, studies on similar molecules like ethyl carbamate have demonstrated the feasibility of this approach for creating selective sensors and separation media. nih.govuni.lusigmaaldrich.comrsc.org The insights gained from these studies can be extrapolated to predict the behavior of this compound in MIP fabrication.

Table 1: Potential Functional Monomers and Cross-linkers for MIPs with this compound Template

Component Type Example Rationale for Use
Functional Monomer Methacrylic acidCan form hydrogen bonds with the carbamate group.
4-VinylpyridineCan interact with the phenyl ring and form hydrogen bonds.
AcrylamideProvides hydrogen bonding sites.
Cross-linker Ethylene (B1197577) glycol dimethacrylate (EGDMA)Provides structural integrity to the polymer matrix.
Divinylbenzene (DVB)Enhances the rigidity and thermal stability of the MIP.

Functionalized Templates for Polymer Synthesis

Beyond MIPs, this compound holds potential as a functionalized template in other forms of polymer synthesis. Its defined chemical structure can be used to direct the arrangement of monomers, leading to polymers with specific tacticities or microstructures. The template molecule can influence the stereochemistry of the growing polymer chain, a critical factor in determining the polymer's physical and chemical properties.

The bromine atom on the phenyl ring is a particularly useful feature, as it can serve as a site for post-polymerization modification. For instance, it could be a reactive handle for grafting other polymer chains or for introducing specific functional groups through reactions like Suzuki or Heck coupling. This would allow for the creation of complex and highly functionalized polymer architectures.

Exploration in Catalysis and Ligand Design

The field of catalysis offers another promising avenue for the application of this compound. The compound itself is not a catalyst, but it can be a precursor for the synthesis of ligands that coordinate with metal centers to form active catalysts. The nitrogen and oxygen atoms of the carbamate group can act as donor atoms, binding to a metal ion. The bromophenyl group can be modified to tune the electronic and steric properties of the resulting ligand, which in turn influences the activity and selectivity of the catalyst.

Research on structurally related compounds provides a basis for this potential application. For example, derivatives of N-(4-bromobenzyl)-N-ethylethanamine have been used as ligands in chromium-catalyzed ethylene tetramerization. iupac.org Similarly, palladium complexes with N-heterocyclic carbene ligands derived from related benzimidazolium salts have shown catalytic activity in arylation reactions. nih.gov These examples suggest that ligands derived from this compound could be effective in a range of organometallic catalysis reactions.

The development of new catalysts is a cornerstone of green chemistry and efficient industrial processes. The modular nature of ligands based on this compound would allow for the systematic variation of their structure to optimize catalytic performance for specific transformations.

Table 2: Potential Catalytic Applications for Metal Complexes with Ligands Derived from this compound

Catalytic Reaction Potential Metal Center Rationale
Cross-Coupling Reactions (e.g., Suzuki, Heck) Palladium, NickelThe bromo-phenyl group can be a reactive site or part of a larger ligand structure that stabilizes the metal center.
Carbonylation Reactions Palladium, RhodiumCarbamate-derived ligands can influence the selectivity and efficiency of CO insertion reactions.
Polymerization Chromium, ZirconiumThe steric and electronic properties of the ligand can control the growth and properties of the polymer chain.

Future Directions and Emerging Research Avenues for Ethyl N 4 Bromophenyl Carbamate

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of aryl carbamates, including ethyl N-(4-bromophenyl)carbamate, has often relied on hazardous reagents like phosgene (B1210022) and its derivatives. nih.govresearchgate.net Current research is intensely focused on developing greener, safer, and more efficient alternatives that align with the principles of sustainable chemistry. snu.ac.kr

Key emerging strategies include:

Carbon Dioxide as a C1 Feedstock: A highly attractive green alternative involves the use of carbon dioxide (CO2) as a renewable, non-toxic, and inexpensive C1 source. nih.govrsc.org This approach typically involves the reaction of an amine with CO2 to form a carbamic acid intermediate, which is then reacted with an electrophile. nih.gov For the synthesis of this compound, this would involve reacting 4-bromoaniline (B143363) with CO2, followed by alkylation. Efficient three-component coupling reactions of amines, CO2, and halides under mild conditions are being developed to streamline this process. organic-chemistry.org

Catalytic Transcarbamoylation: Tin-catalyzed transcarbamoylation presents another efficient route. This method involves reacting an alcohol with a readily available carbamate (B1207046), such as phenyl carbamate, to generate the desired carbamate product. organic-chemistry.org It offers broad functional-group tolerance under mild conditions. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: Efficient palladium-catalyzed methods are being developed for the synthesis of N-aryl carbamates. organic-chemistry.orgmit.edu One such strategy involves the cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674), where an aryl isocyanate is generated in situ and subsequently trapped with an alcohol (like ethanol) to form the carbamate. organic-chemistry.orgmit.edu This method expands the substrate scope and avoids the direct handling of sensitive isocyanates. mit.edu

Hofmann Rearrangement with Green Oxidants: A green oxidation process for the Hofmann rearrangement of aromatic amides offers a single-step synthesis of carbamate derivatives. This method avoids many of the toxic reagents associated with traditional routes. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes described above, a deeper understanding of reaction kinetics, intermediates, and endpoints is crucial. Advanced spectroscopic techniques are being employed for real-time, in-situ monitoring of carbamate formation, providing a continuous stream of data without altering the reaction conditions. nih.gov

Spectroscopic TechniqueInformation ProvidedAdvantages for Carbamate Synthesis
In-situ Fourier Transform Infrared (FTIR) Spectroscopy Real-time tracking of reactant consumption and product formation by monitoring characteristic vibrational bands (e.g., isocyanate, urethane). nih.govresearchgate.netrsc.orgEnables precise determination of reaction kinetics, identification of transient intermediates, and accurate endpoint detection. nih.govrsc.org
In-situ Raman Spectroscopy Complements FTIR by providing data on molecular vibrations, particularly for bonds with weak infrared absorption. It can monitor reactions through translucent vessel walls. nih.govresearchgate.netUseful for tracking changes in specific functional groups and studying reaction mechanisms, even in solid-state or mechanochemical reactions. nih.gov

These techniques allow for a dynamic understanding of the reaction progress, moving beyond traditional offline analyses. nih.gov By continuously monitoring key reaction species, chemists can rapidly optimize parameters such as temperature, catalyst loading, and reaction time to enhance yield and purity for the synthesis of this compound. researchgate.net

Integration of Machine Learning in Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new compounds with desired attributes. mdpi.comyoutube.com For a compound like this compound, these computational tools offer powerful predictive capabilities.

Future research avenues include:

Property Prediction: ML models can be trained on large datasets of known molecules to predict the physicochemical and biological properties of new or hypothetical compounds. jocpr.com For this compound and its derivatives, this could include predicting solubility, potential bioactivity against various targets, and ADME (absorption, distribution, metabolism, and excretion) properties. jocpr.comnih.gov

Generative Models for Novel Inhibitors: Generative AI models can design novel molecules from the ground up. nih.gov Recent studies have shown the successful use of generative AI, combined with structure-based design, to discover new carbamate-based enzyme inhibitors. nih.gov This approach could be used to design analogs of this compound with enhanced or entirely new biological activities.

Synthesis Planning and Optimization: AI tools are being developed to plan synthetic routes (retrosynthesis) and recommend optimal reaction conditions. mdpi.comyoutube.comsciencedaily.com An AI system could analyze the structure of this compound and propose the most efficient and green synthetic pathways from available starting materials. youtube.com

Machine Learning ApplicationRelevance to this compound
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity (e.g., insecticidal, enzymatic inhibition) based on molecular structure, guiding the design of more potent analogs. nih.govmdpi.com
Generative Adversarial Networks (GANs) & Variational Autoencoders (VAEs) Design novel carbamate structures with optimized properties for specific applications, such as new drug candidates or materials. mdpi.com
Reaction Prediction Models Forecast the outcome and yield of potential synthetic reactions, helping to prioritize the most promising routes for synthesis and modification. youtube.com

Expansion of Non-Traditional Synthetic Applications

While this compound is known for its ixodicidal (anti-tick) activity, its structural features make it a versatile building block for a range of non-traditional applications. nih.gov The presence of a reactive bromine atom, a stable carbamate linker, and an aromatic ring opens doors to new areas of research in materials science and medicinal chemistry.

Emerging research directions include:

Intermediate in Cross-Coupling Reactions: The brominated phenyl ring is an ideal handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.govrsc.orgmdpi.com This allows for the straightforward synthesis of complex biaryl compounds or the introduction of diverse functional groups, making this compound a valuable intermediate for creating libraries of new molecules. mdpi.com

Scaffold for Bioactive Agents: The carbamate moiety is a key functional group in many pharmaceuticals, including cholinesterase inhibitors used in the treatment of neurodegenerative diseases. mdpi.comnih.gov The structure of this compound could serve as a starting point or scaffold for designing new selective enzyme inhibitors or other therapeutic agents. mdpi.comnih.gov For instance, aryl carbamates have been investigated for their cytoprotective and anti-proliferative activities. nih.gov

Monomers for Functional Polymers: Carbamates are being explored as backbones for creating sequence-defined polymers. The defined structure and potential for functionalization of molecules like this compound could allow for its use as a monomer in the synthesis of advanced materials with tailored properties.

By leveraging its chemical reactivity, researchers can pivot from its traditional role as an agrochemical to new frontiers, using it as a foundational piece for constructing complex and functional molecules for diverse scientific fields. rsc.org

Q & A

Q. What are the recommended synthetic routes for ethyl N-(4-bromophenyl)carbamate, and how can purity be optimized?

this compound is synthesized via the reaction of halogenated aromatic amines (e.g., 4-bromoaniline) with ethyl chloroformate in a sodium bicarbonate/acetone medium. Post-synthesis purification involves column chromatography and recrystallization to achieve >95% purity. Key parameters include maintaining anhydrous conditions and controlled reaction temperatures (40–60°C) to minimize side products like urea derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamate group and aromatic substitution pattern. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 245) and fragmentation patterns. X-ray crystallography (if crystalline) resolves bond angles and spatial arrangement .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Respiratory protection (NIOSH-approved P95 or EU-standard P1 masks) is advised for aerosolized particles. Store in airtight containers at 2–8°C, away from oxidizers and moisture. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model the electron-withdrawing effects of the bromophenyl group, predicting activation energies for reactions at the carbamate carbonyl. For example, the LUMO distribution indicates susceptibility to nucleophilic attack at the carbonyl carbon, consistent with experimental hydrolysis rates under alkaline conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) or impurities. Validate results using orthogonal assays (e.g., fluorescence quenching vs. colorimetric methods) and ensure compound stability via HPLC monitoring during bioassays .

Q. How does the bromine substituent influence the compound’s stability under varying pH conditions?

The electron-withdrawing bromine group increases electrophilicity at the carbamate carbonyl, accelerating hydrolysis in basic media (pH > 10). Degradation products (4-bromoaniline and CO₂) can be quantified via LC-MS. Stability is enhanced in acidic conditions (pH 4–6), with a half-life >72 hours .

Q. What role does this compound play in synthesizing enantiomerically pure compounds?

The carbamate acts as a chiral auxiliary in asymmetric synthesis. For example, coupling with chiral amines via Mitsunobu reactions retains stereochemistry, enabling access to enantiopure β-amino alcohols. Racemization risks are minimized by avoiding protic solvents at elevated temperatures .

Methodological Considerations

Q. How to design experiments assessing the environmental impact of this compound?

Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna LC₅₀ assays). Monitor photodegradation under simulated sunlight (λ = 290–800 nm) with GC-MS identification of byproducts like bromophenols .

Q. What advanced techniques probe intermolecular interactions of this compound in host-guest systems?

Isothermal Titration Calorimetry (ITC) quantifies binding affinities with cyclodextrins or supramolecular hosts. Single-crystal X-ray diffraction reveals π-π stacking and halogen bonding motifs, critical for designing drug delivery systems .

Tables

Property Value/Method Reference
Molecular Weight244 g/mol
Melting Point103–106°C
LogP (Log Kow)3.2 (Predicted via ChemAxon)
Hydrolysis Half-life (pH 7)24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.